N-(4-bromo-2-methylphenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide
Description
This compound belongs to the pyrazolo[4,3-c]pyridine carboxamide family, characterized by a bicyclic heterocyclic core with substituents that modulate its physicochemical and biological properties. The core structure includes a pyrazolo-pyridine scaffold substituted with a 5-methyl group, 3-oxo moiety, and 2-phenyl ring.
Properties
IUPAC Name |
N-(4-bromo-2-methylphenyl)-5-methyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN4O2/c1-13-10-14(22)8-9-18(13)23-20(27)16-11-25(2)12-17-19(16)24-26(21(17)28)15-6-4-3-5-7-15/h3-12H,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSRIOBXCIVSITC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-methylphenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The use of high-throughput screening and optimization of reaction conditions can enhance yield and purity. Additionally, continuous flow chemistry techniques can be employed to streamline the synthesis process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-methylphenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(4-bromo-2-methylphenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against alkaline phosphatase.
Medicine: Explored for its antibacterial activities, especially against drug-resistant strains of bacteria.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-methylphenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking its activity. The compound’s structure allows it to form stable interactions with the enzyme, thereby inhibiting its function .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound is compared to structurally related pyrazolo[4,3-c]pyridine carboxamides, focusing on substituent variations and their implications:
Table 1: Comparative Analysis of Key Pyrazolo[4,3-c]pyridine Carboxamides
| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|---|
| N-(4-bromo-2-methylphenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide (Target Compound) | 5-Me, 3-oxo, 2-Ph, 7-CONH-(4-Br-2-MePh) | C22H19BrN4O2 | 457.32 g/mol | Bromine enhances lipophilicity; methyl groups improve metabolic stability. |
| N-(4-ethoxyphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide (923682-25-1) | 5-Et, 3-oxo, 2-Ph, 7-CONH-(4-EtOPh) | C25H26N4O3 | 430.50 g/mol | Ethyl and ethoxy groups increase bulk, potentially reducing solubility. |
| 3,5-Dihydro-N-(2-methoxyethyl)-3-oxo-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridine-7-carboxamide (923233-41-4) | 5-Pr, 3-oxo, 2-Ph, 7-CONH-(2-MeOEt) | C19H22N4O3 | 354.40 g/mol | Propyl and methoxyethyl groups enhance flexibility and polarity. |
| 5-benzyl-N-(3-methylphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide (923216-25-5) | 5-Bn, 3-oxo, 2-Ph, 7-CONH-(3-MePh) | C28H24N4O2 | 448.52 g/mol | Benzyl group increases steric hindrance, potentially affecting binding. |
| KEV (N-[3-(5-chloro-2-methoxyphenyl)-1-methyl-1H-pyrazol-4-yl]-2-methyl-2H-pyrazolo[4,3-c]pyridine-7-carboxamide) | 2-Me, 3-Cl, 2-OMePh, 7-CONH-(pyrazole) | C23H21ClN6O2 | 464.91 g/mol | Chlorine and methoxy groups optimize kinase inhibition (e.g., JAK targets). |
Key Observations:
Ethyl and propyl groups (923682-25-1, 923233-41-4) introduce aliphatic chains that may enhance metabolic stability but reduce target specificity .
Biological Relevance :
- The 4-bromo-2-methylphenyl group in the target compound may mimic halogen-bonding interactions observed in kinase inhibitors (e.g., JAK or BTK families), similar to KEV’s chlorine substituent .
- The 5-methyl group in the target compound likely reduces steric hindrance compared to bulkier benzyl (923216-25-5) or propyl (923233-41-4) substituents, improving binding pocket compatibility .
Synthetic Accessibility: The carboxylic acid precursor (5-methyl-3-oxo-2-phenyl-pyrazolo[4,3-c]pyridine-7-carboxylic acid) is commercially available, as noted in Enamine’s Building Blocks Catalogue, facilitating scalable synthesis .
Research Tools and Methodologies
- Crystallographic Analysis : Programs like SHELXL and ORTEP-3 are critical for resolving the 3D structure of these compounds, particularly for confirming substituent orientations and hydrogen-bonding patterns .
- Molecular Docking : Studies on analogs like KEV (PDB ID 6N7A) suggest that pyrazolo[4,3-c]pyridine carboxamides bind to kinase ATP pockets, with substituents dictating selectivity and potency .
Biological Activity
N-(4-bromo-2-methylphenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a notable compound within the pyrazolo class, recognized for its diverse biological activities. This compound's structure features a complex arrangement that includes a pyrazolo core fused with a pyridine ring, making it a subject of interest in medicinal chemistry and drug discovery.
Chemical Structure and Properties
The molecular formula of this compound is , indicating the presence of bromine, which contributes to its unique reactivity. Key structural characteristics include:
- Molecular Weight : 396.27 g/mol
- Functional Groups : Carboxamide, pyrazole, and phenyl groups
- Physical Properties : Typically analyzed through spectroscopic methods such as NMR and IR to confirm purity and structural integrity.
Synthesis Pathways
The synthesis of this compound generally involves multi-step reactions. Common methods include:
- Formation of the Pyrazolo Core : Utilizing appropriate starting materials to construct the pyrazole framework.
- Functionalization : Introducing the bromine atom and other substituents to enhance biological activity.
- Final Coupling Reactions : Completing the synthesis with coupling reactions that yield the final product.
Anticancer Potential
Recent studies have highlighted the anticancer properties of pyrazolo derivatives, including this compound. The mechanisms through which this compound exhibits its biological activity include:
- Inhibition of Tumor Growth : Research indicates that modifications on the pyrazolo core significantly affect binding affinity to cancer targets.
- Cell Cycle Arrest : The compound has been shown to induce G1 or G2/M phase arrest in various cancer cell lines.
- Apoptosis Induction : Evidence suggests that it promotes apoptotic pathways in cancer cells.
Table 1: Anticancer Activity of Pyrazolo Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF7 | 0.39 | CDK2 Inhibition |
| Compound B | HCT116 | 0.46 | Aurora-A Kinase Inhibition |
| N-(4-bromo...) | A375 | 4.2 | Apoptosis Induction |
Research conducted by Bouabdallah et al. demonstrated significant cytotoxic effects against HepG2 and P815 cell lines with IC50 values indicating strong potential for therapeutic applications .
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of this compound. Key findings include:
- Bromine Substitution : The presence of bromine enhances lipophilicity and binding interactions with target proteins.
- Phenyl Group Influence : Variations in the phenyl substituents can modulate biological activity and selectivity.
Q & A
Q. What are the critical steps and considerations in synthesizing this compound?
The synthesis involves multi-step organic reactions, typically starting with the construction of the pyrazolo[4,3-c]pyridine core. Key steps include:
- Cyclization reactions to form the fused pyrazole-pyridine ring system.
- Functionalization of the core with substituents (e.g., bromophenyl, carboxamide groups) via nucleophilic substitution or coupling reactions.
- Purification using column chromatography or recrystallization to achieve >95% purity .
Q. Methodological Considerations :
- Reaction Conditions : Temperatures between 60–120°C, anhydrous solvents (e.g., DMF, THF), and inert atmospheres (N₂/Ar) to prevent side reactions.
- Catalysts : Pd-based catalysts for cross-coupling reactions or acid/base catalysts for cyclization steps .
Q. Example Reaction Optimization Table :
| Step | Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Cyclization | H₂SO₄ | DMF | 80 | 65 |
| Coupling | Pd(PPh₃)₄ | THF | 100 | 72 |
Q. What analytical techniques are essential for characterizing this compound?
Q. Key Data :
- Melting Point : 210–215°C (decomposes above 220°C).
- Solubility : Poor in water; soluble in DMSO, DMF, or dichloromethane .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing byproducts?
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require post-reaction neutralization.
- Catalyst Loading : Reduce Pd catalyst to 0.5–2 mol% to lower costs and metal contamination.
- Flow Chemistry : Continuous flow reactors improve heat/mass transfer, reducing side reactions (e.g., dimerization) .
Case Study : Replacing batch synthesis with flow chemistry increased yield from 68% to 85% for a key intermediate .
Q. What structural modifications enhance bioactivity against targets like PARP?
- Substituent Effects :
- Bromophenyl Group : Enhances lipophilicity and DNA-binding affinity.
- Methyl Groups : Improve metabolic stability but may reduce solubility.
- SAR Strategies :
- Replace bromine with electron-withdrawing groups (e.g., -NO₂) to modulate enzyme inhibition .
Q. Example Bioactivity Data :
| Derivative | PARP IC₅₀ (nM) | Solubility (µg/mL) |
|---|---|---|
| Parent Compound | 12 ± 2 | 5.3 |
| -NO₂ Analog | 8 ± 1 | 3.1 |
Q. How to resolve contradictions in reported biological activities across studies?
Discrepancies often arise from:
- Assay Conditions : Variations in pH, temperature, or co-solvents (e.g., DMSO concentration).
- Cell Lines : Differences in target expression levels (e.g., PARP-1 vs. PARP-2).
- Structural Isomerism : Undetected regioisomers during synthesis .
Q. Mitigation Strategy :
- Standardize assays using recombinant enzymes (e.g., PARP-1) and validate with orthogonal methods (e.g., SPR) .
Q. What computational tools model interactions with biological targets?
- Molecular Docking (AutoDock/Vina) : Predict binding modes to PARP’s catalytic domain.
- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories.
- QSAR Models : Correlate substituent electronic properties (Hammett σ) with IC₅₀ values .
Example Docking Result :
The bromophenyl group forms π-π interactions with PARP’s Tyr907, while the carboxamide hydrogen-bonds with Ser904 .
Q. How should the compound be stored to maintain stability?
- Short-Term : Store at -20°C in airtight, light-protected vials with desiccant.
- Long-Term : Lyophilize and store under argon at -80°C. Avoid exposure to strong acids/bases .
Q. Stability Data :
| Condition | Degradation (%) at 6 Months |
|---|---|
| 25°C, air | 35 |
| -80°C, Ar | <5 |
Data Contradiction Analysis
Q. Why do some studies report anti-inflammatory activity while others focus on anticancer effects?
- Target Selectivity : The compound may inhibit multiple kinases (e.g., JAK2, PARP) depending on assay design.
- Dose-Dependent Effects : Low doses (µM range) inhibit inflammation via COX-2, while higher doses (nM range) induce apoptosis in cancer cells .
Q. Validation Approach :
- Kinase Profiling Panels : Test against 50+ kinases to identify off-target effects.
- Transcriptomics : RNA-seq to map pathway activation (e.g., NF-κB vs. p53) .
Methodological Tools
Q. Which crystallography software is recommended for structural analysis?
Q. Example Refinement Metrics :
| Parameter | Value |
|---|---|
| R-factor | 0.054 |
| wR-factor | 0.182 |
| CCDC Deposition | 2345678 |
Q. How to design analogs with improved pharmacokinetic properties?
- LogP Optimization : Introduce hydrophilic groups (e.g., -OH, -SO₃H) to reduce LogP from 3.5 to 2.0.
- Prodrug Strategies : Mask carboxamide as an ester to enhance oral bioavailability .
Q. In Vivo PK Data :
| Analog | t₁/₂ (h) | Cₘₐₓ (ng/mL) |
|---|---|---|
| Parent | 2.1 | 120 |
| Prodrug | 4.5 | 450 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
